molecular formula C10H7N3O B13015579 2-(2-Aminooxazol-5-yl)benzonitrile

2-(2-Aminooxazol-5-yl)benzonitrile

Cat. No.: B13015579
M. Wt: 185.18 g/mol
InChI Key: FMGWCWXSRRYBTD-UHFFFAOYSA-N
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Description

2-(2-Aminooxazol-5-yl)benzonitrile is a heterocyclic organic compound that belongs to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminooxazol-5-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties

Scientific Research Applications

2-(2-Aminooxazol-5-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, particularly against bacterial and fungal strains.

    Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution. These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.

Comparison with Similar Compounds

2-(2-Aminooxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:

    2-Aminooxazole: A simpler oxazole derivative with similar chemical properties but lacking the benzonitrile group.

    2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.

    Benzoxazole: A compound with a fused benzene and oxazole ring, which has different chemical and biological properties.

The uniqueness of this compound lies in its combination of the oxazole ring and the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-amino-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-3-1-2-4-8(7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13)

InChI Key

FMGWCWXSRRYBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=C(O2)N

Origin of Product

United States

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